

Introduction: A Versatile Bifunctional Reagent in Modern Organic Synthesis

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Compound of Interest

Compound Name:	2-(Pyridin-2-ylmethoxy)phenylboronic acid
CAS No.:	1256355-48-2
Cat. No.:	B580703

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Boronic acids, organic compounds featuring a C–B bond with two hydroxyl groups (R-B(OH)₂), have become indispensable tools in organic chemistry.^[1] Their stability, low toxicity, and remarkable reactivity profile make them ideal building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[2][3]} This reaction allows for the efficient construction of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[3][4]}

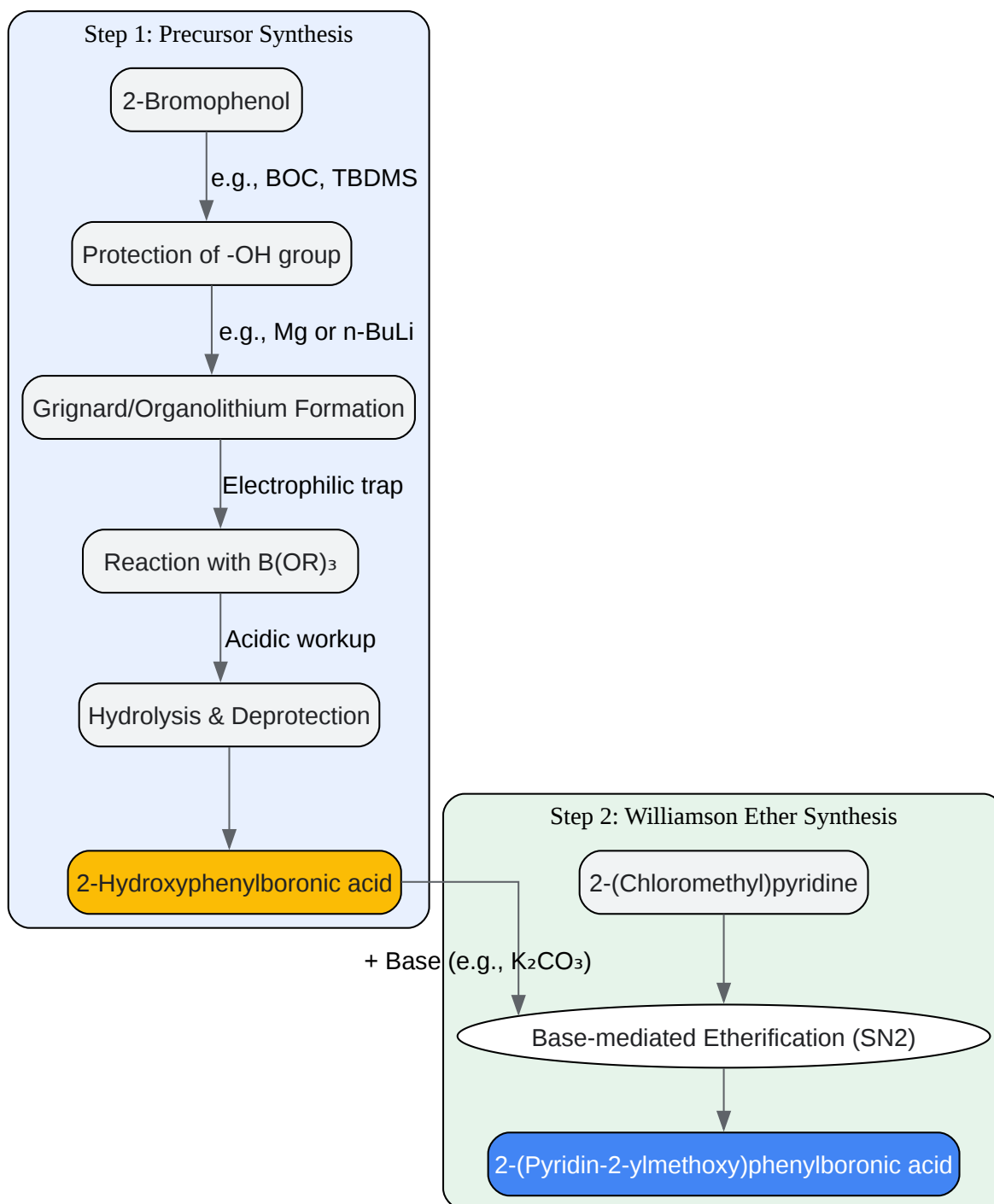
This guide focuses on a particularly valuable derivative: **2-(Pyridin-2-ylmethoxy)phenylboronic acid**. This molecule possesses a unique bifunctional architecture. The phenylboronic acid moiety serves as the reactive handle for cross-coupling reactions, while the pyridylmethoxy group introduces a key heterocyclic fragment. The pyridine nitrogen can act as a ligand, a hydrogen bond acceptor, or a critical pharmacophore, making this reagent highly sought after in drug discovery and materials science.^[5]

This document provides a comprehensive overview of the synthesis and detailed characterization of **2-(Pyridin-2-ylmethoxy)phenylboronic acid**, offering field-proven insights and protocols for researchers and drug development professionals.

Synthetic Strategy: A Two-Step Approach

The synthesis of **2-(Pyridin-2-ylmethoxy)phenylboronic acid** is efficiently achieved through a robust two-step sequence. The strategy involves the initial preparation of a key intermediate, 2-hydroxyphenylboronic acid, followed by a classic etherification reaction.

- **Formation of the Boronic Acid Precursor:** The first stage requires the synthesis of 2-hydroxyphenylboronic acid. A common and effective method begins with 2-bromophenol. The acidic proton of the phenol group would interfere with the subsequent organometallic reaction, necessitating a protection step. Following protection, a Grignard or organolithium reagent is formed, which then reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).^{[6][7]} Subsequent acidic workup hydrolyzes the resulting boronate ester and removes the protecting group to yield the desired 2-hydroxyphenylboronic acid.^[6]
- **Williamson Ether Synthesis:** The second stage connects the pyridine moiety to the phenylboronic acid core. This is accomplished via the Williamson ether synthesis, a reliable and widely used method for forming ethers.^{[8][9]} The reaction proceeds through an SN2 mechanism where the phenoxide ion of 2-hydroxyphenylboronic acid, generated by a suitable base, acts as a nucleophile.^{[9][10]} It attacks the electrophilic carbon of 2-(chloromethyl)pyridine (or a related 2-picolyl halide with a good leaving group), displacing the halide and forming the desired ether linkage.^{[9][11]}



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Caption: Synthetic workflow for **2-(Pyridin-2-ylmethoxy)phenylboronic acid**.

Experimental Protocol

This protocol is a representative example. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

Step 1: Synthesis of 2-Hydroxyphenylboronic acid

- **Protection:** Dissolve 2-bromophenol (1.0 eq) in an appropriate solvent (e.g., THF). Add a suitable protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of DMAP, and stir at room temperature until TLC analysis indicates complete consumption of the starting material.
- **Grignard Formation:** To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq). Add the protected 2-bromophenol solution dropwise. Gentle heating or a crystal of iodine may be required to initiate the reaction. Reflux the mixture until the magnesium is consumed.
- **Borylation:** Cool the Grignard reagent to -78 °C. Add triisopropyl borate (1.5 eq) dropwise, maintaining the low temperature to prevent side reactions. Allow the mixture to slowly warm to room temperature and stir overnight.
- **Hydrolysis:** Carefully quench the reaction by adding it to a cold aqueous HCl solution (e.g., 2 M). The acidic conditions will hydrolyze the boronate ester and simultaneously cleave the Boc protecting group.
- **Purification:** Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-hydroxyphenylboronic acid as a solid.[\[12\]](#)[\[13\]](#)

Step 2: Synthesis of **2-(Pyridin-2-ylmethoxy)phenylboronic acid**

- **Reaction Setup:** In a round-bottom flask, combine 2-hydroxyphenylboronic acid (1.0 eq), 2-(chloromethyl)pyridine hydrochloride (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) in a suitable solvent like DMF or acetonitrile.

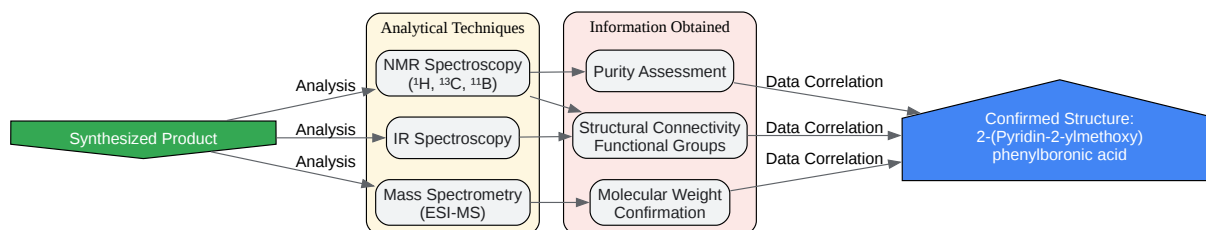
- Reaction: Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. The final product, **2-(Pyridin-2-ylmethoxy)phenylboronic acid**, can be purified by column chromatography or recrystallization to afford an off-white to light yellow powder.[\[14\]](#)

Parameter	Step 1: Borylation	Step 2: Etherification
Key Reagents	2-Bromophenol, Mg, B(OiPr) ₃	2-Hydroxyphenylboronic acid, 2-(ClCH ₂)Py·HCl, K ₂ CO ₃
Solvent	Tetrahydrofuran (THF)	Dimethylformamide (DMF)
Temperature	-78 °C to Room Temp.	80 °C
Typical Yield	60-75%	80-90%

Table 1: Summary of typical reaction parameters.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for verification.



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Caption: Logical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure.

- ^1H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms.
 - Pyridine Ring: Four distinct signals in the aromatic region (typically δ 7.0-8.7 ppm), corresponding to the four protons on the pyridine ring. The proton adjacent to the nitrogen (at the 6-position) will be the most downfield.
 - Phenyl Ring: Four signals in the aromatic region (typically δ 6.8-7.8 ppm) for the protons on the phenylboronic acid ring.
 - Methylene Bridge (-O-CH₂-): A characteristic singlet around δ 5.0-5.5 ppm, integrating to two protons. Its downfield shift is due to the deshielding effect of the adjacent oxygen and pyridine ring.
 - Boronic Acid (-B(OH)₂): A broad singlet that can appear over a wide range and may exchange with residual water in the solvent (e.g., DMSO-d₆).^[15]

- ^{13}C NMR: The carbon NMR spectrum confirms the carbon skeleton. The spectrum should show 11 distinct signals for the 11 unique carbon atoms in the aromatic rings, plus one signal for the methylene bridge carbon.
- ^{11}B NMR: Boronic acids exhibit a characteristic ^{11}B NMR signal. For a trigonal planar boronic acid, a broad signal is expected in the range of δ 28-34 ppm (relative to $\text{BF}_3\cdot\text{OEt}_2$).^{[16][17]} This analysis definitively confirms the presence of the boronic acid moiety.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI-MS), the expected peak would be the protonated molecule $[\text{M}+\text{H}]^+$.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

- O-H Stretch: A very broad and strong absorption band around $3200\text{-}3600\text{ cm}^{-1}$, characteristic of the hydrogen-bonded O-H groups of the boronic acid.
- C-O Stretch: A strong band around $1200\text{-}1250\text{ cm}^{-1}$ corresponding to the aryl-alkyl ether linkage.
- B-O Stretch: A strong, characteristic absorption band typically found around $1330\text{-}1380\text{ cm}^{-1}$.
- Aromatic C=C and C-H Stretches: Multiple sharp bands in the $1400\text{-}1600\text{ cm}^{-1}$ region (C=C) and around $3000\text{-}3100\text{ cm}^{-1}$ (C-H).

Technique	Expected Key Data	Inference
^1H NMR	δ ~8.6 (d, 1H, Py-H6), ~7.8 (m, 2H), ~7.3 (m, 5H), ~5.2 (s, 2H, OCH ₂)	Confirms pyridine, phenyl, and methylene bridge connectivity.
^{11}B NMR	δ ~30 ppm (broad singlet)	Confirms presence of trigonal boronic acid.
ESI-MS	$m/z = 229.09$ ([M+H] ⁺ for C ₁₂ H ₁₂ BNO ₃)	Confirms molecular weight and formula.
IR (cm ⁻¹)	~3400 (broad, O-H), ~1350 (strong, B-O), ~1240 (strong, C-O)	Confirms key functional groups.

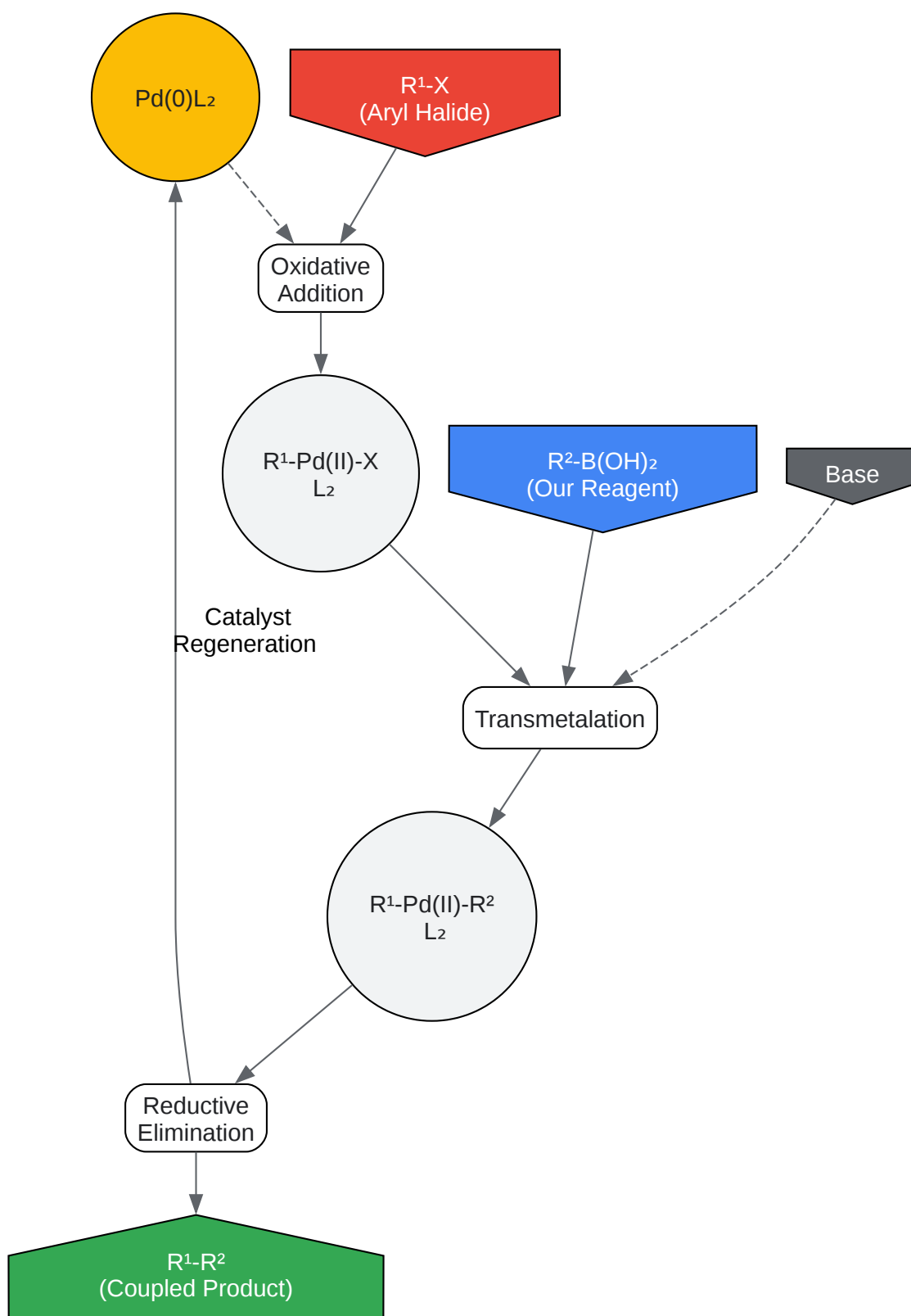
Table 2: Summary of key characterization data.

Applications in Synthesis and Drug Development

The utility of **2-(Pyridin-2-ylmethoxy)phenylboronic acid** stems from its dual functionality, making it a powerful building block for complex molecular architectures.

Suzuki-Miyaura Cross-Coupling

The primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[4] It serves as an efficient precursor for synthesizing 2-substituted biaryls containing a pyridylmethoxy group. This reaction is tolerant of a wide range of functional groups and proceeds with high yields, making it a cornerstone of modern synthetic chemistry.^{[2][18]} The boronic acid reacts with an aryl or heteroaryl halide (or triflate) to form a new C-C bond, incorporating the pyridylmethoxy-phenyl scaffold into a larger molecule.^{[3][19]}



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Medicinal Chemistry & Drug Discovery

The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] The pyridine nitrogen often acts as a crucial hydrogen bond acceptor, enhancing binding affinity to biological targets like kinases and proteases.[1] By using **2-(Pyridin-2-ylmethoxy)phenylboronic acid**, medicinal chemists can rapidly generate libraries of novel compounds bearing this important motif for structure-activity relationship (SAR) studies. The ether linkage provides conformational flexibility, which can be advantageous for optimizing drug-receptor interactions.

Conclusion

2-(Pyridin-2-ylmethoxy)phenylboronic acid is a high-value, versatile reagent synthesized via a straightforward and efficient two-step process. Its structure can be unambiguously confirmed through a suite of standard analytical techniques, including multinuclear NMR, mass spectrometry, and IR spectroscopy. As a bifunctional building block, it provides a reliable entry point for the synthesis of complex molecules containing the medicinally relevant 2-arylpyridine framework, ensuring its continued importance in the fields of organic synthesis, drug discovery, and materials science.

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